HOMO–LUMO Energy Gap (ΔE) of Hexenyl vs. Octenyl Succinic Anhydride: Direct DFT-Based Stability Comparison
Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level directly compared hexenyl succinic anhydride (C₆ ASA) and octenyl succinic anhydride (C₈ ASA), which are the two most proximate ASA homologs. The HOMO–LUMO energy gap (ΔE), the primary quantum-chemical metric of molecular stability and kinetic inertness, was determined as 6.276 eV for hexenyl ASA and 6.247 eV for octenyl ASA [1]. The 0.029 eV (approx. 0.46%) larger gap for the hexenyl compound indicates marginally superior thermodynamic stability and lower chemical softness, which has implications for shelf-life, moisture sensitivity during storage, and controlled reactivity in anhydride-mediated esterifications [1]. Both compounds are classified as 'soft' with high chemical reactivity and significant electrophilic character [1].
| Evidence Dimension | HOMO–LUMO energy gap (ΔE) – molecular stability metric |
|---|---|
| Target Compound Data | ΔE = 6.276 eV (hexenyl succinic anhydride) |
| Comparator Or Baseline | ΔE = 6.247 eV (octenyl succinic anhydride) |
| Quantified Difference | Δ(ΔE) = +0.029 eV (≈ +0.46%); hexenyl ASA exhibits a marginally wider HOMO–LUMO gap |
| Conditions | DFT B3LYP/6-311G(d,p) level; gas-phase geometry optimization; molecules synthesized via ene reaction of α-olefins C₆–C₁₀ with maleic anhydride at 200–220 °C, 10–12 h, hydroquinone inhibitor |
Why This Matters
A wider HOMO–LUMO gap correlates with reduced spontaneous reactivity, potentially translating into longer shelf-life, lower moisture sensitivity during storage, and more predictable kinetics in anhydride-mediated esterifications.
- [1] Aliyeva, F.K., Mammadov, A.M., Mammadova, G.F., Isayev, N.Z. DFT Study of Alkenyl Succinic Anhydrides. Processes of Petrochemistry and Oil Refining, 2025, 26, 111–120. Available at: https://ppor.az/index.php/ppor/article/view/473 View Source
